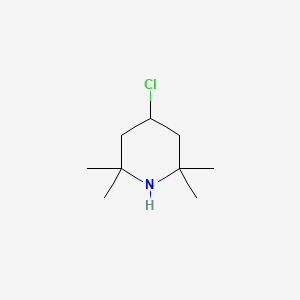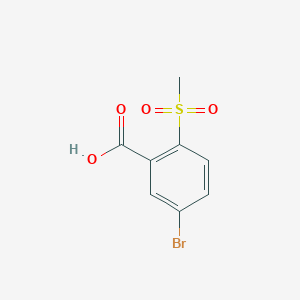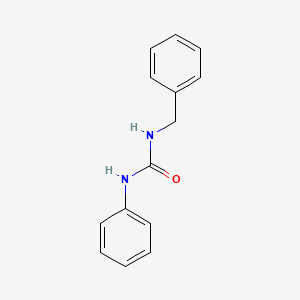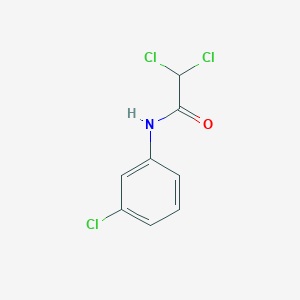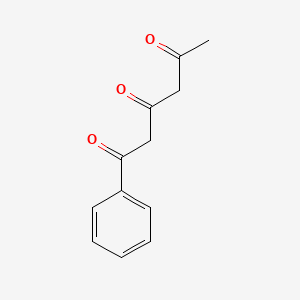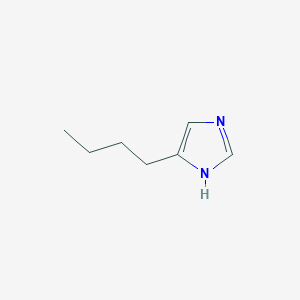
2-Propanol, 1-mercapto-2-methyl-
Übersicht
Beschreibung
2-Propanol, 1-mercapto-2-methyl- is an organic compound with the molecular formula C4H10OS. It is a type of alcohol with a hydroxyl (OH) group and a thiol (SH) group attached to a propane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Wirkmechanismus
Target of Action
It is known to be a chain transferring agent in the formation of polymeric chains .
Mode of Action
The compound acts as a chain transferring agent in the formation of polymeric chains with low molecular weight and short chain length . This suggests that it may interact with its targets by donating or accepting electrons, thereby influencing the formation and length of polymeric chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propanol, 1-mercapto-2-methyl- can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol with hydrogen sulfide in the presence of a catalyst. Another method includes the use of Grignard reagents, where a suitable organomagnesium compound reacts with a carbonyl compound to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-mercapto-2-methyl- often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors and specific catalysts ensures the efficient production of this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-mercapto-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions to form ethers and thioethers
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include disulfides, alkanes, ethers, and thioethers. These products have various applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-mercapto-2-methyl- has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptoethanol: Similar to 2-Propanol, 1-mercapto-2-methyl-, but with a shorter carbon chain.
1-Mercapto-2-propanol: Lacks the methyl group present in 2-Propanol, 1-mercapto-2-methyl-.
3-Mercapto-3-methylbutan-1-ol: Has a different carbon backbone structure
Uniqueness
2-Propanol, 1-mercapto-2-methyl- is unique due to its specific combination of hydroxyl and thiol groups attached to a branched propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-methyl-1-sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWXGBGVVJDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537376 | |
| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14967-17-0 | |
| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


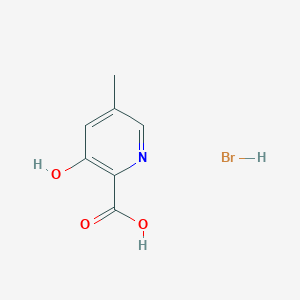
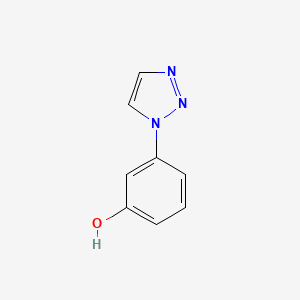
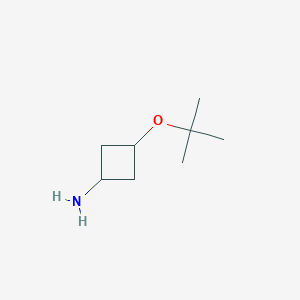
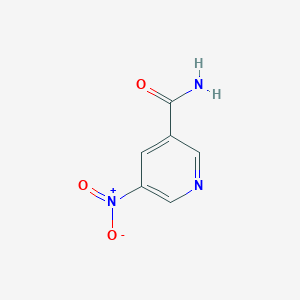
![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)
